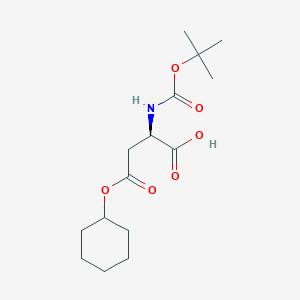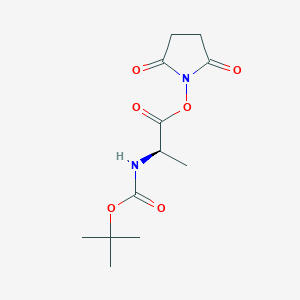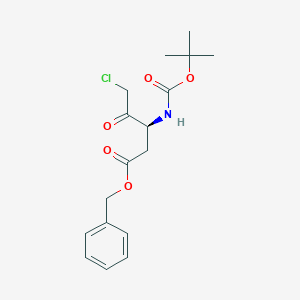
Boc-Asp(OBzl)-CMK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Asp(OBzl)-CMK, also known as N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid aspartic acid, preventing unwanted reactions during peptide chain assembly. This compound is particularly valuable in the field of biochemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OBzl)-CMK typically involves the esterification of aspartic acid with benzyl alcohol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of a coupling reagent such as diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Asp(OBzl)-CMK undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield aspartic acid and benzyl alcohol.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA), resulting in the free amino group.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC and DMAP.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Deprotection: Trifluoroacetic acid (TFA).
Coupling: Diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Major Products Formed
Hydrolysis: Aspartic acid and benzyl alcohol.
Deprotection: Free amino group.
Coupling: Peptide chains with this compound incorporated.
Applications De Recherche Scientifique
Boc-Asp(OBzl)-CMK has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Boc-Asp(OBzl)-CMK involves its role as a protecting group in peptide synthesis. The Boc group prevents unwanted reactions at the amino group of aspartic acid, allowing for selective reactions at other functional groups. This selective protection is crucial for the stepwise assembly of peptide chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Asp(OMe)-CMK: N-tert-Butoxycarbonyl-L-aspartic acid methyl ester.
Boc-Asp(OBzl)-OH: N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester without the CMK group.
Uniqueness
Boc-Asp(OBzl)-CMK is unique due to its specific protecting group combination, which provides stability and selectivity during peptide synthesis. Its benzyl ester group offers additional protection compared to other esters, making it particularly useful in complex peptide synthesis .
Propriétés
IUPAC Name |
benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-13(14(20)10-18)9-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSBJYSNALKVEA-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427295 |
Source


|
| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-5-chloro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172702-58-8 |
Source


|
| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-5-chloro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
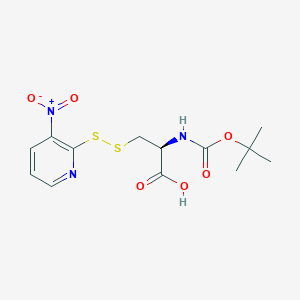
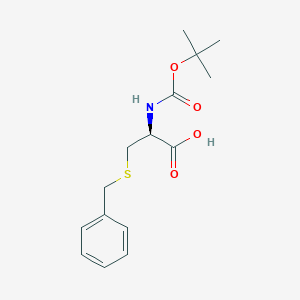
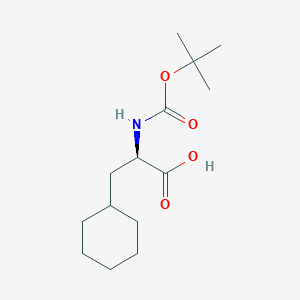
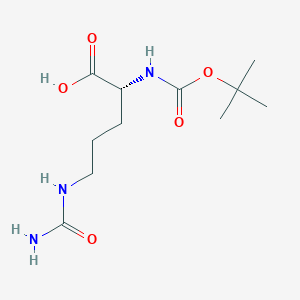
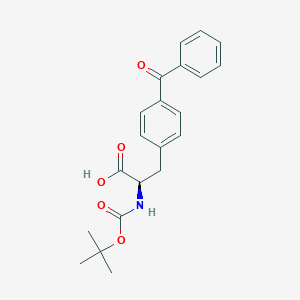
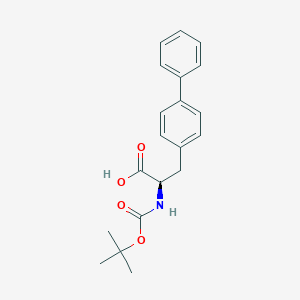
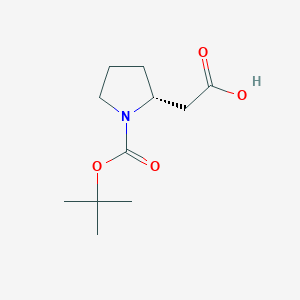
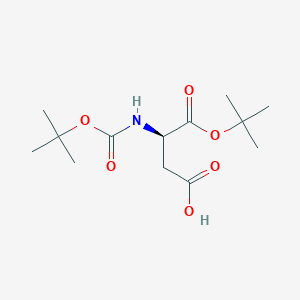
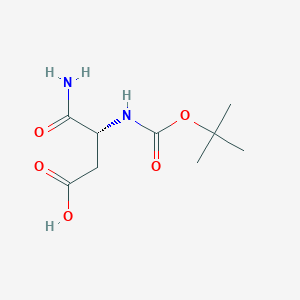
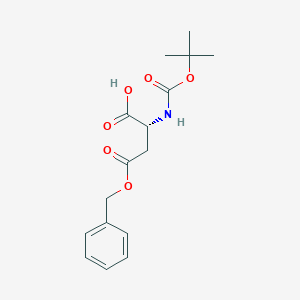
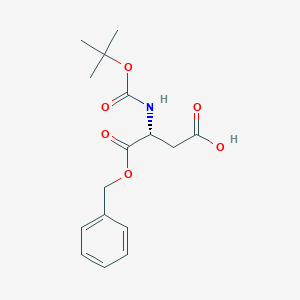
![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)
